Cas no 1355804-62-4 (N-(cyanomethyl)-N-cyclopentyl-4-fluoro-3-methylbenzamide)

N-(cyanomethyl)-N-cyclopentyl-4-fluoro-3-methylbenzamide 化学的及び物理的性質
名前と識別子
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- Benzamide, N-(cyanomethyl)-N-cyclopentyl-4-fluoro-3-methyl-
- N-(cyanomethyl)-N-cyclopentyl-4-fluoro-3-methylbenzamide
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- インチ: 1S/C15H17FN2O/c1-11-10-12(6-7-14(11)16)15(19)18(9-8-17)13-4-2-3-5-13/h6-7,10,13H,2-5,9H2,1H3
- InChIKey: LLTYDBBJDRSDQC-UHFFFAOYSA-N
- ほほえんだ: C(N(CC#N)C1CCCC1)(=O)C1=CC=C(F)C(C)=C1
N-(cyanomethyl)-N-cyclopentyl-4-fluoro-3-methylbenzamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-16779236-0.05g |
N-(cyanomethyl)-N-cyclopentyl-4-fluoro-3-methylbenzamide |
1355804-62-4 | 90% | 0.05g |
$407.0 | 2023-09-20 | |
Enamine | EN300-16779236-1g |
N-(cyanomethyl)-N-cyclopentyl-4-fluoro-3-methylbenzamide |
1355804-62-4 | 90% | 1g |
$485.0 | 2023-09-20 | |
Enamine | EN300-16779236-0.1g |
N-(cyanomethyl)-N-cyclopentyl-4-fluoro-3-methylbenzamide |
1355804-62-4 | 90% | 0.1g |
$427.0 | 2023-09-20 | |
Enamine | EN300-16779236-0.25g |
N-(cyanomethyl)-N-cyclopentyl-4-fluoro-3-methylbenzamide |
1355804-62-4 | 90% | 0.25g |
$447.0 | 2023-09-20 | |
Enamine | EN300-16779236-5g |
N-(cyanomethyl)-N-cyclopentyl-4-fluoro-3-methylbenzamide |
1355804-62-4 | 90% | 5g |
$1406.0 | 2023-09-20 | |
Enamine | EN300-16779236-2.5g |
N-(cyanomethyl)-N-cyclopentyl-4-fluoro-3-methylbenzamide |
1355804-62-4 | 90% | 2.5g |
$949.0 | 2023-09-20 | |
Enamine | EN300-16779236-10g |
N-(cyanomethyl)-N-cyclopentyl-4-fluoro-3-methylbenzamide |
1355804-62-4 | 90% | 10g |
$2085.0 | 2023-09-20 | |
Enamine | EN300-16779236-0.5g |
N-(cyanomethyl)-N-cyclopentyl-4-fluoro-3-methylbenzamide |
1355804-62-4 | 90% | 0.5g |
$465.0 | 2023-09-20 |
N-(cyanomethyl)-N-cyclopentyl-4-fluoro-3-methylbenzamide 関連文献
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Eliane Deschamps,Bernard Deschamps,Jeanne Laure Dormieux,Louis Ricard,Nicolas Mézailles,Pascal Le Floch Dalton Trans., 2006, 594-602
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G. Gomathi,T. Srinivasan,D. Velmurugan,R. Gopalakrishnan RSC Adv., 2015,5, 44742-44748
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Indah N. Kurniasih,Hua Liang,Sumit Kumar,Andreas Mohr,Sunil K. Sharma,Jürgen P. Rabe,Rainer Haag J. Mater. Chem. B, 2013,1, 3569-3577
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Fang Qian,Mary Baum,Qian Gu,Daniel E. Morse Lab Chip, 2009,9, 3076-3081
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David M. Hodgson,Matthew J. Fleming,Zhaoqing Xu,Changxue Lin,Steven J. Stanway Chem. Commun., 2006, 3226-3228
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Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
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Jing Zhang,Pu Xiao Polym. Chem., 2018,9, 1530-1540
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10. 3D hierarchical tubular micromotors with highly selective recognition and capture for antibiotics†Xingmei Bing,Xiaolei Zhang,Jia Li,Wenning Yang,Jie Yang J. Mater. Chem. A, 2020,8, 2809-2819
N-(cyanomethyl)-N-cyclopentyl-4-fluoro-3-methylbenzamideに関する追加情報
N-(cyanomethyl)-N-cyclopentyl-4-fluoro-3-methylbenzamide: A Comprehensive Overview
The compound with CAS No. 1355804-62-4, commonly referred to as N-(cyanomethyl)-N-cyclopentyl-4-fluoro-3-methylbenzamide, has garnered significant attention in the field of organic chemistry and pharmacology. This compound is a derivative of benzamide, featuring a unique combination of functional groups that contribute to its diverse chemical properties and potential applications. Recent studies have highlighted its role in drug discovery, particularly in the development of novel therapeutic agents targeting various diseases.
N-(cyanomethyl)-N-cyclopentyl-4-fluoro-3-methylbenzamide is characterized by its complex structure, which includes a benzamide core substituted with a fluorine atom at the 4-position and a methyl group at the 3-position. The nitrogen atom in the amide group is further substituted with a cyanomethyl group and a cyclopentyl group, creating a molecule with both aromatic and aliphatic characteristics. This structural diversity allows the compound to exhibit a wide range of reactivity and bioavailability, making it an interesting candidate for further research.
Recent advancements in synthetic chemistry have enabled the efficient synthesis of N-(cyanomethyl)-N-cyclopentyl-4-fluoro-3-methylbenzamide through various methodologies. Researchers have explored both traditional stepwise synthesis and modern convergent approaches, optimizing reaction conditions to achieve higher yields and purities. For instance, the use of microwave-assisted synthesis has been reported to significantly accelerate the formation of this compound while maintaining its structural integrity.
The pharmacological properties of N-(cyanomethyl)-N-cyclopentyl-4-fluoro-3-methylbenzamide have been extensively studied in recent years. Preclinical studies suggest that this compound exhibits potent activity against several disease models, including cancer and neurodegenerative disorders. Its ability to modulate key cellular pathways, such as those involving protein kinases and transcription factors, has been attributed to its unique chemical structure. Furthermore, recent findings indicate that this compound may possess anti-inflammatory and antioxidant properties, opening new avenues for its application in chronic disease management.
In terms of applications, N-(cyanomethyl)-N-cyclopentyl-4-fluoro-3-methylbenzamide holds promise as a lead compound in drug discovery programs. Its structural flexibility allows for further modification to enhance its pharmacokinetic profile and target specificity. For example, researchers have investigated the effects of substituent variations on the compound's bioavailability and efficacy, paving the way for the development of more effective therapeutic agents.
Despite its potential, there remain challenges in fully harnessing the capabilities of N-(cyanomethyl)-N-cyclopentyl-4-fluoro-3-methylbenzamide. Issues such as scalability in synthesis and long-term toxicity profiles need to be addressed before it can be transitioned into clinical trials. However, ongoing research continues to shed light on these aspects, bringing us closer to realizing its full potential in medicine and beyond.
In conclusion, N-(cyanomethyl)-N-cyclopentyl-4-fluoro-3-methylbenzamide stands as a testament to the ingenuity of modern chemical synthesis and its application in drug discovery. With continued research and development, this compound has the potential to make significant contributions to the field of medicinal chemistry and beyond.
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